molecular formula C22H24N4O4S B10983416 ethyl 2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

ethyl 2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10983416
M. Wt: 440.5 g/mol
InChI Key: WNTRFIHTEXAPSN-UHFFFAOYSA-N
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Description

Ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinazolinone moiety, a cyclohexane ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include ethyl chloroformate, thionyl chloride, and various amines and acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexane-1-carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its combination of a quinazolinone core, a cyclohexane ring, and a thiazole ring. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H24N4O4S

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H24N4O4S/c1-2-30-21(29)18-12-31-22(24-18)25-19(27)15-9-7-14(8-10-15)11-26-13-23-17-6-4-3-5-16(17)20(26)28/h3-6,12-15H,2,7-11H2,1H3,(H,24,25,27)

InChI Key

WNTRFIHTEXAPSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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